molecular formula C10H15N3O2 B12626191 Ethyl 3-[(5-aminopyridin-2-yl)amino]propanoate

Ethyl 3-[(5-aminopyridin-2-yl)amino]propanoate

Cat. No.: B12626191
M. Wt: 209.24 g/mol
InChI Key: YOLJAPGLMNRVNH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ethyl 3-[(5-aminopyridin-2-yl)amino]propanoate typically involves the reaction of 2-aminopyridine with ethyl acrylate under the protection of nitrogen. Anhydrous ethanol is used as a solvent, and trifluoromethanesulfonic acid acts as a catalyst. The reaction mixture is heated in an oil bath at temperatures ranging from 120°C to 160°C for 16-20 hours . The resulting product is then washed with organic solvents and recrystallized to obtain the final compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The raw materials used are readily available and cost-effective, making the production process economically viable .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-[(5-aminopyridin-2-yl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-[(5-aminopyridin-2-yl)amino]propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-[(5-aminopyridin-2-yl)amino]propanoate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the modulation of metabolic pathways .

Comparison with Similar Compounds

Comparison: Ethyl 3-[(5-aminopyridin-2-yl)amino]propanoate stands out due to its unique structure, which allows it to interact with a broader range of molecular targets. This compound has shown higher efficacy in certain biological assays compared to its analogs, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 3-[(5-aminopyridin-2-yl)amino]propanoate

InChI

InChI=1S/C10H15N3O2/c1-2-15-10(14)5-6-12-9-4-3-8(11)7-13-9/h3-4,7H,2,5-6,11H2,1H3,(H,12,13)

InChI Key

YOLJAPGLMNRVNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC1=NC=C(C=C1)N

Origin of Product

United States

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